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Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B121133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminocyclohexanol, a versatile

chemical intermediate with significant applications in organic synthesis and pharmaceutical

development. This document details its chemical and physical properties, provides an

experimental protocol for its synthesis, and explores its role as a key building block in the

development of therapeutic agents, including its relevance to specific signaling pathways.

Core Concepts: Chemical Identity and Properties
3-Aminocyclohexanol is a cyclic amino alcohol that exists as different stereoisomers. The

general structure consists of a cyclohexane ring substituted with an amino group and a

hydroxyl group at positions 1 and 3, respectively. The spatial arrangement of these functional

groups gives rise to cis and trans diastereomers, each of which can exist as a pair of

enantiomers. The specific stereoisomer used is often crucial for its application, particularly in

the synthesis of chiral drugs.

The molecular formula for 3-Aminocyclohexanol is C₆H₁₃NO.[1]

Table 1: Chemical Identifiers for 3-Aminocyclohexanol and its Stereoisomers
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Compound Name CAS Number

3-Aminocyclohexanol (isomer mixture) 6850-39-1

cis-3-Aminocyclohexanol 6982-42-9

trans-3-Aminocyclohexanol 40525-77-7

(1R,3S)-3-Aminocyclohexanol 1110772-22-9

(1S,3R)-3-Aminocyclohexanol 1110772-04-7

Table 2: Physicochemical Properties of 3-Aminocyclohexanol

Property Value Reference

Molecular Weight 115.17 g/mol [1]

Appearance Off-white to pale pink solid

Melting Point 64-69 °C (isomer mixture)

Boiling Point 115 °C @ 0.5 Torr

Density 1.037 ± 0.06 g/cm³ (Predicted)

Solubility
Chloroform, Dichloromethane,

Dimethyl Sulfoxide, Methanol

pKa 15.09 ± 0.40 (Predicted)

Storage

Keep in dark place, Inert

atmosphere, Room

temperature

Experimental Protocol: Synthesis of cis- and trans-
3-Aminocyclohexanols
A common method for the synthesis of 3-aminocyclohexanol isomers is the reduction of β-

enaminoketones derived from 1,3-cyclohexanediones.[1][2][3] This protocol outlines a general

two-step procedure.
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Step 1: Preparation of β-Enaminoketones

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione,

1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in

toluene (30 mL) for 3 hours.[1]

The water formed during the reaction is removed azeotropically using a Dean-Stark trap.[1]

After cooling, the solvent is removed under reduced pressure to yield the crude β-

enaminoketone, which can be purified by recrystallization or chromatography.[1]

Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and

tetrahydrofuran (THF) (5 mL).[1]

Small pieces of sodium metal are added to the solution at room temperature with stirring until

the reaction is complete (monitored by TLC).[1]

After the consumption of the starting material, any unreacted sodium is carefully removed.[1]

The reaction mixture is poured into a saturated aqueous solution of ammonium chloride

(NH₄Cl) and extracted with ethyl acetate (AcOEt).[1]

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered,

and the solvent is evaporated under reduced pressure.[1]

The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated and

purified by column chromatography on silica gel.[1]
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Synthetic Workflow for 3-Aminocyclohexanols
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Applications in Drug Development and Relevant
Signaling Pathways
3-Aminocyclohexanol and its derivatives are valuable chiral building blocks for the synthesis

of complex pharmaceutical compounds.[4] Two notable examples are the analgesic drug

Tramadol and the HIV protease inhibitor Saquinavir.

Tramadol: Opioid and Monoamine Signaling
Tramadol is a centrally acting analgesic whose mechanism of action involves multiple

pathways. While not directly synthesized from 3-aminocyclohexanol itself, its structure

contains a related aminomethylcyclohexanol moiety. The synthesis of Tramadol involves the

reaction of 2-dimethylaminomethyl-cyclohexanone with an organometallic compound.[5][6]

The analgesic effects of Tramadol are attributed to its weak agonism at the μ-opioid receptor

and its inhibition of the reuptake of serotonin and norepinephrine. This dual mechanism

provides pain relief through both opioid and non-opioid pathways.

Tramadol's Dual Mechanism of Action
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Signaling Pathways Targeted by Tramadol

Saquinavir: Inhibition of HIV Protease
Saquinavir is an antiretroviral drug used to treat HIV/AIDS.[7] It functions as a protease

inhibitor, specifically targeting the HIV-1 protease enzyme. The synthesis of Saquinavir is a

complex multi-step process, and while specific aminocyclohexanol derivatives may not be

directly named as starting materials in all published routes, related chiral amino alcohol

structures are key components of the final molecule.[8][9]

HIV protease is essential for the life cycle of the virus, as it cleaves newly synthesized

polyproteins into mature, functional viral proteins. Saquinavir mimics the peptide substrate of

the protease, binding to the active site with high affinity and preventing the cleavage of the

polyproteins. This results in the production of immature, non-infectious viral particles.
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Conclusion
3-Aminocyclohexanol is a foundational building block in modern organic and medicinal

chemistry. Its versatile stereochemistry allows for the synthesis of a wide range of complex

molecules, including important pharmaceuticals. An understanding of its properties, synthetic

routes, and its role in the creation of drugs that modulate key signaling pathways is essential

for professionals in drug discovery and development. The examples of Tramadol and

Saquinavir highlight how derivatives of this core structure can be utilized to create therapies

that impact diverse biological systems, from neurotransmitter signaling to viral replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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